Imatinib Impurity 4
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Overview
Description
Imatinib Impurity 4 is one of the potential impurities found in the synthesis of Imatinib Mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib Mesylate is used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, Philadelphia chromosome-positive leukemia, certain types of gastrointestinal stromal tumors, and hypereosinophilic syndrome .
Preparation Methods
The synthesis of Imatinib Impurity 4 involves using 1,4-bi(4-carboxybenzyl)piperazine as a raw material. The reaction is carried out in the presence of N,N-diisopropylcarbodiimide, 1-hydroxy benzotriazole, and N,N-diisopropylethylamine, reacting with imatinib to obtain the impurity . Industrial production methods for Imatinib Mesylate involve a convergent approach where the amine and carboxylic acid precursors are coupled using N,N’-carbonyldiimidazole as a condensing agent .
Chemical Reactions Analysis
Imatinib Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate, formic acid, and other standard organic reagents. The major products formed from these reactions are typically characterized using techniques such as IR, 1H-NMR, and mass spectrometry .
Scientific Research Applications
Imatinib Impurity 4 is primarily studied in the context of pharmaceutical research to understand the impurity profile of Imatinib Mesylate. It is crucial for ensuring the purity and safety of the drug product. The impurity is also used in developing analytical methods for the separation and identification of related impurities in Imatinib Mesylate . Additionally, it plays a role in genotoxicity studies to evaluate the potential mutagenic effects of impurities .
Mechanism of Action
The mechanism of action of Imatinib Impurity 4 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. Imatinib Mesylate, the parent compound, functions as a specific inhibitor of various tyrosine kinase enzymes, including BCR-ABL, platelet-derived growth factor receptor, and C-kit. This inhibition blocks cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Imatinib Impurity 4 can be compared with other impurities found in Imatinib Mesylate, such as Impurity A, B, C, F, and J. These impurities are structurally similar but differ in their specific chemical compositions and potential genotoxic effects . The uniqueness of this compound lies in its specific formation pathway and the conditions under which it is synthesized.
Properties
Molecular Formula |
C30H33N7O |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C30H33N7O/c1-21-6-11-26(18-27(21)34-30-32-22(2)17-28(35-30)25-5-4-12-31-19-25)33-29(38)24-9-7-23(8-10-24)20-37-15-13-36(3)14-16-37/h4-12,17-19H,13-16,20H2,1-3H3,(H,33,38)(H,32,34,35) |
InChI Key |
QOOVAKAKHDRXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CC(=N4)C5=CN=CC=C5)C |
Origin of Product |
United States |
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